molecular formula C24H26ClO3P B1144376 ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE CAS No. 16847-90-8

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Cat. No.: B1144376
CAS No.: 16847-90-8
M. Wt: 428.89
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Description

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE is a specialist reagent designed for advanced synthetic organic chemistry applications. Compounds of this class are fundamentally important in the formation of carbon-carbon bonds, serving as key precursors for phosphonium ylides. These ylides are primarily employed in the Wittig reaction, a cornerstone transformation used to synthesize alkenes from carbonyl compounds such as aldehydes and ketones . The specific structure of this phosphonium salt, featuring ethoxy and ethoxycarbonyl groups, is particularly valuable for generating stabilized ylides. These ylides are essential for the synthesis of complex organic molecules, including conjugated systems often found in pharmaceutical intermediates, functional materials, and natural product analogs . The utility of this reagent extends to multi-step synthesis workflows, where it facilitates the construction of key molecular architectures. Its role is critical in research aimed at developing new therapeutic agents, novel polymers, and other advanced materials, making it a vital tool for discovery and development in chemical research .

Properties

IUPAC Name

(1,2-diethoxy-2-oxoethyl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3P.ClH/c1-3-26-23(25)24(27-4-2)28(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19,24H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJCDOWKUCLEQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16847-90-8
Record name Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
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Record name Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
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Preparation Methods

Reaction Mechanism and Reagent Selection

The formation of ethoxy-ethoxycarbonyl-methyltriphenylphosphonium chloride follows a nucleophilic substitution mechanism. Triphenylphosphine (PPh₃) reacts with a chlorinated ethoxy-ethoxycarbonyl methyl precursor (Cl–CH₂–CO–OEt–OEt) in a polar aprotic solvent such as acetonitrile or dichloromethane. The reaction proceeds via the attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl chloride, forming the phosphonium cation paired with a chloride counterion.

Optimized Reaction Conditions

Based on analogous syntheses in patent literature, the following conditions are critical:

  • Temperature : 120–160°C under pressurized conditions (8–12 kg/cm²) to accelerate the reaction.

  • Molar Ratio : A 1:1 to 1:2 ratio of triphenylphosphine to alkyl chloride ensures minimal residual reactants.

  • Solvent : Acetonitrile is preferred due to its high boiling point and compatibility with phosphine reagents.

A representative procedure involves heating triphenylphosphine (1 mol) and acetonitrile (8.5 mol) in a pressurized reactor, followed by dropwise addition of the chlorinated ethoxy-ethoxycarbonyl methyl compound (1–2 mol). After 30–40 hours at 160°C, the mixture is cooled, centrifuged, and dried at 105°C for 18–24 hours. This method achieves yields of 94–95% with purity >99% after recrystallization.

Microwave-Assisted Synthesis

Advantages Over Conventional Heating

Microwave irradiation significantly reduces reaction times from hours to minutes. In a modified protocol from Arkat-USA, triphenylphosphine and the alkyl chloride are combined in dichloromethane with triethylamine as a base. Microwave irradiation at 100–150 W for 10–15 minutes induces rapid formation of the phosphorane intermediate, which is subsequently quenched with water and purified via recrystallization.

Purification and Recrystallization Techniques

Centrifugation and Solvent Removal

Post-reaction mixtures are diluted with dichloromethane, washed with water to remove ionic byproducts, and dried over anhydrous sodium sulfate. Centrifugation isolates the crude phosphonium salt, which is then evaporated under reduced pressure.

Recrystallization for Enhanced Purity

Recrystallization from a 1:4 hexane/ethyl acetate mixture or acetonitrile yields colorless crystals of the target compound. Acetonitrile recrystallization is particularly effective, increasing purity from 95% to >99% by removing trace solvents and unreacted triphenylphosphine.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for conventional and microwave-assisted methods:

Parameter Conventional Method Microwave Method
Reaction Time30–40 hours10–15 minutes
Temperature120–160°C80–100°C
Yield94–95%85–90% (estimated)
Purity After Recrystallization>99%90–95%
Energy EfficiencyLowHigh

Challenges and Optimization Strategies

Byproduct Formation

Residual chloroethanes and oxidized phosphine oxides are common contaminants. Centrifugation at 50–60°C followed by solvent drainage reduces these byproducts.

Solvent Recycling

Supernatants from centrifugation containing <5% water are reusable, reducing solvent waste. Distillation dehydrates solvents with higher water content, ensuring consistent reaction performance .

Chemical Reactions Analysis

Types of Reactions: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE involves its ability to form stable phosphonium ylides. These ylides are key intermediates in many organic reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds. The compound’s triphenylphosphonium core interacts with various molecular targets, facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Structural Analogs

a. (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide (CAS not provided, MDL: MFCD00159390 )
  • Structure : Allyl group with a single ethoxycarbonyl substituent: [CH₂=C(CO₂Et)-CH₂-P(Ph)₃]⁺Br⁻ .
  • Key Differences: Substituent: Allyl vs. methyl group with dual ethoxy/ethoxycarbonyl substituents. Counterion: Bromide vs. chloride. Bromide salts often exhibit lower solubility in water but higher stability in organic media. Reactivity: The allyl group facilitates conjugated olefin formation in Wittig reactions, whereas the methyl group in the target compound may favor non-conjugated products.
b. (Ethoxycarbonylmethyl)triphenylphosphonium bromide (Referenced in SDBS Library )
  • Structure : [CH₂(CO₂Et)-CH₂-P(Ph)₃]⁺Br⁻ .
  • Key Differences: Substituent: Single ethoxycarbonylmethyl group vs. dual ethoxy/ethoxycarbonyl substitution.
c. (Ethoxycarbonylmethylene)triphenylphosphorane (SDBS Library )
  • Structure : A neutral ylide: CH(CO₂Et)=P(Ph)₃ .
  • Key Differences :
    • Charge : Neutral ylide vs. cationic phosphonium salt.
    • Applications : Directly participates in Wittig reactions without requiring base activation, unlike phosphonium salts.

Physicochemical and Functional Differences

Property ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Counterion Chloride Bromide Bromide
Substituent Dual ethoxy/ethoxycarbonyl Allyl + ethoxycarbonyl Single ethoxycarbonylmethyl
Solubility High in polar aprotic solvents Moderate in DMF/DMSO Similar to allyl analog
Ylide Stability Likely moderate (electron-withdrawing groups) High (allyl conjugation) Low (single substituent)

Biological Activity

Introduction

Ethoxy-ethoxycarbonyl-methyltriphenylphosphonium chloride (EEMTPC), with the CAS number 16847-90-8, is a phosphonium salt characterized by its unique molecular structure, comprising a triphenylphosphonium moiety and ethoxycarbonyl groups. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C24H26ClO3P
  • Molecular Weight : 428.89 g/mol
  • Appearance : Typically presented as a white to off-white solid.

EEMTPC's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins. The triphenylphosphonium group is known for its lipophilicity, allowing it to penetrate lipid membranes effectively. This property may facilitate the compound's role as a mitochondrial targeting agent, which is crucial in various therapeutic applications, especially in cancer treatment and mitochondrial diseases.

Anticancer Properties

Several studies have indicated that EEMTPC exhibits anticancer activity , particularly through the induction of apoptosis in cancer cells. The mechanism involves:

  • Mitochondrial Dysfunction : EEMTPC may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, preventing proliferation.

Neuroprotective Effects

Research also suggests that EEMTPC possesses neuroprotective properties , potentially beneficial for neurodegenerative diseases. Mechanisms include:

  • Reduction of Oxidative Stress : By modulating ROS levels, EEMTPC may protect neuronal cells from oxidative damage.
  • Enhancement of Mitochondrial Biogenesis : The compound may stimulate pathways that promote mitochondrial health and function.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that EEMTPC significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of EEMTPC resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective effect against neurodegeneration .

Safety Profile

While EEMTPC shows promising biological activities, it is essential to consider its safety profile:

  • Toxicity Studies : Preliminary toxicity studies indicate that high doses can lead to cytotoxic effects in non-cancerous cell lines. Therefore, dosage optimization is crucial for therapeutic applications .
  • Risk and Safety Statements : According to safety data sheets, EEMTPC is classified with caution due to potential irritant effects on skin and eyes .

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
EEMTPCC24H26ClO3P428.89 g/molAnticancer, Neuroprotective
Triphenylphosphonium ChlorideC18H15ClP304.74 g/molAntimicrobial
Ethyltriphenylphosphonium BromideC20H22BrP392.29 g/molAnticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via alkylation of triphenylphosphine with ethoxy-ethoxycarbonyl-methyl halides (e.g., bromide or chloride) under anhydrous conditions. Key steps include:

  • Refluxing in aprotic solvents like THF or acetonitrile.
  • Purification via recrystallization from ethanol/diethyl ether mixtures.
  • Characterization by 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm phosphonium salt formation (δ ~20-25 ppm for 31P^{31}\text{P} in NMR) and FT-IR to detect carbonyl stretches (~1700 cm1^{-1}). Mass spectrometry (ESI-MS) validates molecular ion peaks .

Q. How should researchers address stability issues during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Desiccants like silica gel are critical for moisture-sensitive phosphonium salts.
  • Reaction Handling : Use Schlenk-line techniques for air-sensitive reactions. Monitor decomposition by TLC or in situ NMR, especially in protic solvents. Evidence suggests decomposition via nucleophilic attack on the ethoxycarbonyl group; thus, avoid strong bases .

Q. What analytical techniques are essential for verifying structural integrity?

  • Methodological Answer :

  • Primary : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR for functional group and phosphorus environment analysis.
  • Supplementary : X-ray crystallography (for crystalline derivatives) resolves stereoelectronic effects, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites .

Advanced Research Questions

Q. How can reaction yields be optimized for Wittig-type applications involving this phosphonium salt?

  • Methodological Answer :

  • Base Selection : Use strong, non-nucleophilic bases (e.g., NaHMDS) to generate ylides efficiently.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance ylide stability.
  • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions.
  • Monitoring : Employ in situ IR or 31P^{31}\text{P} NMR to track ylide formation (~15-18 ppm shift) .

Q. How do researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Triangulation : Cross-validate data using multiple techniques (e.g., X-ray for geometry, DFT for electronic structure).
  • Error Analysis : Check for solvent effects in computational models (e.g., PCM solvent correction).
  • Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility. For example, discrepancies in 1H^{1}\text{H} chemical shifts may arise from dynamic equilibria in solution .

Q. What computational approaches are used to study the reactivity of this phosphonium salt in organocatalytic systems?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Mechanistic Insights : Use NBO analysis to quantify charge distribution and transition-state modeling (e.g., IRC calculations) for reaction pathways.
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reactivity. Recent studies highlight the ethoxycarbonyl group’s role in stabilizing transition states via resonance .

Notes for Methodological Rigor

  • Data Validation : Triangulate findings using multiple techniques (e.g., XRD + DFT) to address instrumentation biases .
  • Ethical Reporting : Disclose synthetic yields, side products, and computational assumptions (e.g., basis set limitations) .

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